
2-(5-Amino-6-chloropyrimidin-4-yl)benzyl hydrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Amino-6-chloropyrimidin-4-yl)benzyl hydrazinecarboxylate is a synthetic organic compound that features a pyrimidine ring substituted with an amino group and a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-6-chloropyrimidin-4-yl)benzyl hydrazinecarboxylate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Chlorination and Amination: The pyrimidine ring is then chlorinated using reagents like phosphorus oxychloride (POCl₃) and subsequently aminated with ammonia or an amine source to introduce the amino group.
Benzylation: The chlorinated and aminated pyrimidine is then reacted with benzyl chloride in the presence of a base such as sodium hydride (NaH) to form the benzyl derivative.
Hydrazinecarboxylation: Finally, the benzyl derivative is treated with hydrazinecarboxylate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed on the pyrimidine ring or the benzyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), thiols (RSH), alkoxides (RO⁻)
Major Products
Oxidation: Formation of nitro derivatives or N-oxides
Reduction: Formation of reduced pyrimidine derivatives
Substitution: Formation of various substituted pyrimidine derivatives
科学研究应用
Chemistry
In chemistry, 2-(5-Amino-6-chloropyrimidin-4-yl)benzyl hydrazinecarboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyrimidine derivatives on cellular processes. It may serve as a precursor for the synthesis of biologically active molecules that can be tested for antimicrobial, antiviral, or anticancer activities.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The pyrimidine ring is a common scaffold in many drugs, and modifications of this compound could lead to new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the pyrimidine ring.
作用机制
The mechanism of action of 2-(5-Amino-6-chloropyrimidin-4-yl)benzyl hydrazinecarboxylate involves its interaction with specific molecular targets. The amino and chlorine substituents on the pyrimidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydrazinecarboxylate moiety may also play a role in binding to biological molecules, affecting their function.
相似化合物的比较
Similar Compounds
- 2-(5-Amino-6-chloropyrimidin-4-yl)benzylamine
- 2-(5-Amino-6-chloropyrimidin-4-yl)benzoic acid
- 2-(5-Amino-6-chloropyrimidin-4-yl)benzyl alcohol
Uniqueness
Compared to similar compounds, 2-(5-Amino-6-chloropyrimidin-4-yl)benzyl hydrazinecarboxylate is unique due to the presence of the hydrazinecarboxylate group. This functional group can introduce additional reactivity and binding properties, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C12H12ClN5O2 |
|---|---|
分子量 |
293.71 g/mol |
IUPAC 名称 |
[2-(5-amino-6-chloropyrimidin-4-yl)phenyl]methyl N-aminocarbamate |
InChI |
InChI=1S/C12H12ClN5O2/c13-11-9(14)10(16-6-17-11)8-4-2-1-3-7(8)5-20-12(19)18-15/h1-4,6H,5,14-15H2,(H,18,19) |
InChI 键 |
YVQBVICOFPAROQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)COC(=O)NN)C2=C(C(=NC=N2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



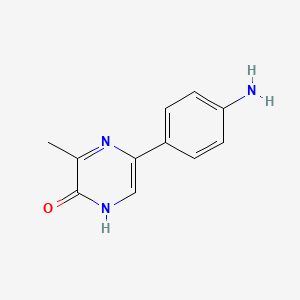
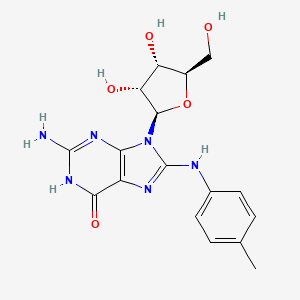
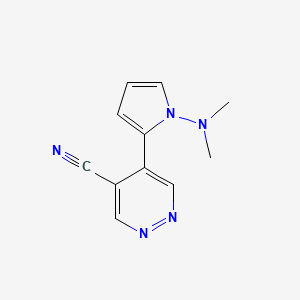

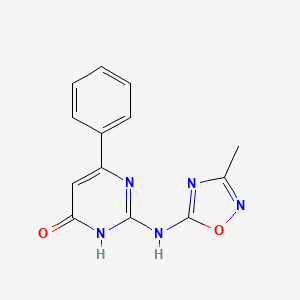
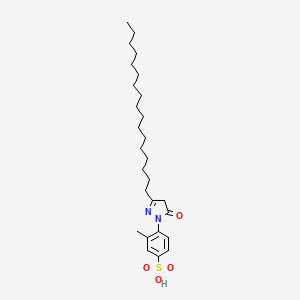
![4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline](/img/structure/B12906419.png)

